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Compound of Interest

Compound Name:
pyridine-2-carboxylic acid

hydrazide

CAS No.: 1452-57-9

Cat. No.: B1149169 Get Quote

Executive Summary
Picolinohydrazide (2-pyridinecarboxylic acid hydrazide) represents a privileged scaffold in

medicinal chemistry, distinct from its regioisomers nicotinohydrazide (vitamin B3 derivative) and

isonicotinohydrazide (Isoniazid, the frontline antitubercular drug). While Isoniazid is famed for

its anti-tuberculosis efficacy, picolinohydrazide derivatives have emerged as potent chelating

agents with a broader pharmacological profile, particularly in anticancer metallopharmaceutics

and antimicrobial Schiff bases.

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and

mechanistic pathways of these derivatives, providing a roadmap for their application in drug

discovery.

Structural Basis & Synthesis
The core pharmacophore consists of a pyridine ring substituted at the C2 position with a

hydrazide group (

). This proximity allows the pyridine nitrogen and the carbonyl oxygen to act as a bidentate or
tridentate chelator (when derivatized), forming stable 5-membered chelate rings with transition
metals.
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Synthesis Workflow
The synthesis typically proceeds via nucleophilic acyl substitution of picolinate esters.

Protocol: Synthesis of Picolinohydrazide and Schiff Base Derivatives
Self-Validating Check: This protocol relies on the distinct solubility change between the ester

(soluble in ethanol) and the hydrazide (precipitates upon cooling).

Step 1: Picolinohydrazide Formation

Reagents: Ethyl picolinate (10 mmol), Hydrazine hydrate (99%, 15 mmol), Absolute Ethanol

(20 mL).

Procedure: Dissolve ethyl picolinate in ethanol. Add hydrazine hydrate dropwise at room

temperature.

Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 3:1).

Workup: Cool the mixture to 0°C. The solid product (Picolinohydrazide) precipitates. Filter,

wash with cold ethanol, and recrystallize from ethanol.

Yield Expectation: 75–85%. Melting Point: ~100–102°C.

Step 2: Schiff Base Derivatization (General)

Reagents: Picolinohydrazide (1 mmol), Substituted Benzaldehyde (1 mmol), Ethanol (10

mL), Glacial Acetic Acid (2-3 drops).

Procedure: Mix hydrazide and aldehyde in ethanol. Add acid catalyst. Reflux for 3–5 hours.

Workup: Cool to room temperature. Filter the colored precipitate (hydrazone). Wash with

diethyl ether to remove unreacted aldehyde.

Visualization of Synthesis Pathway
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Caption: Synthetic route from picolinic acid to biologically active metal complexes via hydrazide

intermediate.[1]

Therapeutic Applications & Biological Activity[1][4]
[5][6][7][8][9][10][11][12]
Antimicrobial & Antitubercular Activity
Unlike Isoniazid, which requires activation by the KatG enzyme in M. tuberculosis,

picolinohydrazide derivatives often act via metal ion sequestration or membrane disruption.

Thiosemicarbazide Hybrids: Derivatives incorporating morpholine or pyrrolidine moieties at

the terminal nitrogen show high selectivity against M. tuberculosis.[2]

Mechanism: The NNO tridentate system (Pyridine N, Amide O, Azomethine N) chelates

essential bacterial metal ions (Fe, Cu), disrupting metalloenzyme function.

Table 1: Comparative Antitubercular Activity (MIC values)
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Compound
Class

Target
Organism

MIC (µg/mL)
Reference
Standard

Notes

Picolinohydrazid

e-

Thiosemicarbazi

de

M. tuberculosis

H37Rv
0.4 – 0.8 Isoniazid (0.2)

High potency,

distinct

mechanism

Pyrazinoic Acid

Hydrazides

M. tuberculosis

H37Rv
1.56

Pyrazinamide

(20)

Bioisosteric

scaffold

comparison

Schiff Base

(Nitro-

substituted)

S. aureus 12.5 Ampicillin (12.5)

Comparable to

standard

antibiotics

Anticancer Metallopharmaceutics
Picolinohydrazide Schiff bases coordinate with transition metals (Cu, Pd, Pt) to form complexes

with significant cytotoxicity.

Palladium(II) Complexes: Exhibit IC50 values lower than cisplatin in breast cancer lines

(MCF-7).[3] The planar geometry facilitates DNA intercalation.

Copper(II) Complexes: Generate Reactive Oxygen Species (ROS) via Fenton-like reactions

due to the redox activity of the Cu(II)/Cu(I) couple stabilized by the picolinoyl ligand.

Table 2: Cytotoxicity Profile (IC50 in µM)
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Complex / Ligand Cell Line IC50 (µM) Mechanism

Pd(II)-

Picolinohydrazide

Complex

MCF-7 (Breast) 13.4 DNA Intercalation

Pd(II)-

Picolinohydrazide

Complex

AGS (Gastric) 16.0 Apoptosis Induction

Cu(II)-Schiff Base

Complex
K562 (Leukemia) 13.9 ROS Generation

Cisplatin (Control) MCF-7 2.5 DNA Crosslinking

Mechanism of Action: The Chelation Effect
The biological superiority of these derivatives often stems from their ability to form rigid

coordination complexes.

Signaling & Interaction Pathway
The following diagram illustrates how picolinohydrazide ligands interact with cellular targets,

leading to bacterial cell death or cancer cell apoptosis.
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Caption: Mechanistic pathways of picolinohydrazide complexes: Chelation enhances

lipophilicity and target binding.

Key Mechanistic Insights
Overtone's Concept: Chelation reduces the polarity of the metal ion by delocalizing the

positive charge over the ligand system. This increases the lipophilicity of the complex

(Tweedy's Chelation Theory), allowing it to penetrate the lipid bilayer of bacterial or cancer

cell membranes more effectively than the free ligand.
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Azomethine Linkage: In Schiff bases, the

linkage provides a binding site for DNA major grooves, inhibiting replication.

Future Outlook
Research is shifting towards heterometallic complexes and nanoparticle conjugation. The 2-

position of the pyridine ring offers unique steric properties that can be exploited to design

"smart" prodrugs that release the active hydrazide only within the acidic microenvironment of a

tumor or a macrophage lysosome (in the case of TB).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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